Technical Guide: 4-Bromo-2,6-dinitrobenzoic Acid
Technical Guide: 4-Bromo-2,6-dinitrobenzoic Acid
[1]
CAS Number: 95192-56-6 Molecular Formula: C₇H₃BrN₂O₆ Molecular Weight: 291.01 g/mol [1]
Executive Summary
4-Bromo-2,6-dinitrobenzoic acid is a highly functionalized aromatic building block characterized by a dense array of electrophilic and nucleophilic handles. Its structure—a benzoic acid core flanked by two nitro groups at the ortho positions and a bromine atom at the para position—creates a unique electronic environment. The steric bulk of the ortho-nitro groups forces the carboxylic acid out of planarity, influencing its pKa and reactivity, while the electron-withdrawing nature of the ring activates the C4-bromine toward nucleophilic aromatic substitution (SₙAr), albeit through a complex mechanism involving the para-carboxyl activation.
This guide details the synthesis, reactivity, and application of this scaffold in drug discovery and advanced materials science. It is designed for researchers requiring a self-validating protocol for the generation and utilization of this intermediate.
Chemical Identity & Physical Properties[3][4][5]
| Property | Data | Note |
| CAS Number | 95192-56-6 | Verified identifier |
| IUPAC Name | 4-Bromo-2,6-dinitrobenzoic acid | |
| SMILES | OC(=O)C1=C(N(=O)=O)C=C(Br)C=C1N(=O)=O | Useful for cheminformatics |
| Appearance | Pale yellow to brownish crystalline solid | Color deepens with impurity/oxidation |
| Solubility | Soluble in DMSO, DMF, EtOAc; sparingly in water | Acidic pH aids aqueous solubility |
| Melting Point | >200°C (Decomposes) | Caution:[2][3][4][5][6][7][8][9][10][11][12] Prone to thermal decarboxylation |
Synthesis Protocol
The most robust synthetic route avoids the direct dinitration of 4-bromobenzoic acid, which often suffers from regioselectivity issues and purification difficulties. Instead, a stepwise oxidation approach starting from the toluene derivative is recommended for high purity and yield.
Mechanism & Workflow
The synthesis proceeds via the nitration of 4-bromo-2-nitrotoluene to the dinitro intermediate, followed by benzylic oxidation.
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Precursor Preparation: Nitration of 4-bromo-2-nitrotoluene introduces the second nitro group at the C6 position. The methyl group directs ortho, and the existing nitro group directs meta, converging on the C6 position.
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Benzylic Oxidation: The methyl group is oxidized to the carboxylic acid. Standard KMnO₄ protocols or CrO₃-mediated oxidations (Jones reagent conditions) are effective.
Experimental Procedure
Step 1: Synthesis of 4-Bromo-2,6-dinitrotoluene
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Reagents: 4-Bromo-2-nitrotoluene (1.0 eq), Fuming HNO₃ (excess), H₂SO₄ (solvent/catalyst).
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Protocol:
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Dissolve 4-bromo-2-nitrotoluene in concentrated H₂SO₄ at 0°C.
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Dropwise add fuming HNO₃ while maintaining internal temperature <10°C.
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Allow to warm to room temperature and stir for 3 hours.
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Pour onto crushed ice. Filter the yellow precipitate.
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Validation: Check TLC (Hexane/EtOAc 8:2) for disappearance of starting material.
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Purification: Recrystallize from ethanol to yield 4-bromo-2,6-dinitrotoluene.
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Step 2: Oxidation to 4-Bromo-2,6-dinitrobenzoic Acid
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Reagents: 4-Bromo-2,6-dinitrotoluene (1.0 eq), KMnO₄ (3.0 eq), Pyridine/Water (1:1 v/v).
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Protocol:
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Suspend the toluene derivative in a Pyridine/Water mixture (pyridine aids solubility of the nitro-aromatic).
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Heat to 80°C and add KMnO₄ in portions over 1 hour. Caution: Exothermic.
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Reflux for 4-6 hours until the purple permanganate color persists or starting material is consumed.
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Filter hot through Celite to remove MnO₂.
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Acidify the filtrate with HCl (pH < 2) to precipitate the product.
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Isolation: Filter the solid, wash with cold water, and dry under vacuum.
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Figure 1: Stepwise synthetic pathway ensuring regiochemical control.
Reactivity & Derivatization
The 4-bromo-2,6-dinitrobenzoic acid scaffold offers three distinct vectors for chemical modification, making it a versatile intermediate for drug development (e.g., kinase inhibitors, covalent ligands).
A. Nucleophilic Aromatic Substitution (SₙAr)
The C4-bromine is activated for substitution. While meta-nitro groups typically deactivate the meta position relative to ortho/para, the para-carboxylic acid (electron-withdrawing) combined with the overall electron deficiency of the dinitro-ring facilitates displacement by strong nucleophiles (amines, thiols).
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Condition: Heating with primary amines in DMF/DIEA.
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Note: The carboxylate formed in basic conditions may reduce electrophilicity; using the methyl ester of the parent acid often improves yields.
B. Decarboxylation (Thermal Instability)
Like many 2,6-nitro-substituted benzoic acids, this compound is prone to thermal decarboxylation.
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Reaction: Heating >150°C or in high-boiling solvents (DMSO) can lead to 1-bromo-3,5-dinitrobenzene .
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Strategic Use: This can be a desired pathway to synthesize specific 1,3,5-substituted benzenes, but it is a stability hazard during standard amide couplings.
C. Nitro Group Reduction
The nitro groups can be reduced to amines (using H₂/Pd-C or Fe/AcOH), yielding 4-bromo-2,6-diaminobenzoic acid . This converts the electron-poor ring into an electron-rich anthranilic acid derivative, useful for synthesizing benzimidazoles or quinazolines.
Figure 2: Divergent reactivity pathways for scaffold functionalization.
Applications in Drug Development
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Photoaffinity Labeling: The dinitro-aryl functionality is often explored in photoactive probes. Derivatives can serve as precursors to nitrene-generating species upon irradiation.
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Covalent Inhibitors: The activated bromine can be displaced by cysteine-reactive warheads or can serve as the site for cross-coupling (Suzuki/Buchwald) to attach target-binding motifs.
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Prodrug Moieties: The sterically hindered ester derivatives (formed from the 2,6-disubstituted acid) hydrolyze slowly, offering potential for controlled-release formulations.
Safety & Handling (MSDS Highlights)
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Explosion Hazard: Polynitro aromatic compounds are potentially explosive. While the carboxylic acid and bromine add stability relative to TNT, 4-bromo-2,6-dinitrotoluene (the intermediate) and the dry acid should be handled with care. Avoid friction and high heat.
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Toxicity: Likely toxic by inhalation and ingestion. Use full PPE (gloves, respirator) to avoid sensitization.
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Storage: Store in a cool, dry place away from strong bases and reducing agents.
References
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American Elements. 4-Bromo-2,6-dinitrobenzoic Acid Product Specifications. Available at: [Link][5][13]
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Royal Society of Chemistry. Substituted 2-Nitrobenzyltrichloroacetate Esters... (Context on 4-bromo-2,6-dinitrotoluene oxidation). Available at: [Link]
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